5-氯-N-((5-(呋喃-2-基(羟基)甲基)噻吩-2-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

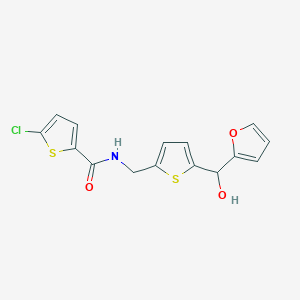

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClNO3S2 and its molecular weight is 353.84. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Suzuki–Miyaura 偶联反应

该化合物可用于Suzuki–Miyaura (SM) 交叉偶联反应 。这是一种应用广泛的过渡金属催化的碳-碳键形成反应。其成功源于其优异的温和条件和对官能团的耐受性,以及相对稳定的、易于制备且通常对环境友好的有机硼试剂 。

原位脱硼

该化合物可用于催化原位脱硼仲醇硼酸酯 。 与 Matteson–CH2–同源化结合,该方法可实现正式的非马氏烯烃加氢甲基化,这是一个有价值但未知的转化 。 加氢甲基化序列已应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇 。

折叠体研究

该化合物属于具有明确且可控构象偏好的环状 β-氨基酸,证明了其作为折叠体研究领域构建单元的潜力 。

抗肿瘤活性

该化合物所属的环状 β-氨基酸已表现出各种生物活性,例如抗肿瘤活性 。

抗流感活性

对肺癌的细胞毒性作用

作用机制

Target of Action

It’s known that thiophene derivatives have been shown to exhibit inhibitory effects against certain organisms .

Mode of Action

It’s known that thiophene derivatives can interact with biological targets in a variety of ways . The hydroxy group in the furan ring and the chloro group in the thiophene ring may play a role in these interactions.

Biochemical Pathways

It’s known that thiophene derivatives can affect various biochemical processes . The compound’s interaction with its targets could potentially lead to changes in these processes.

Result of Action

It’s known that thiophene derivatives can have various biological effects .

生物活性

The compound 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of thiophene derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is C15H14ClN1O3S2. Its structure features multiple functional groups, including a chloro substituent, a carboxamide group, and a furan moiety, which are critical for its biological activity.

Antimicrobial Properties

Thiophene derivatives, including the compound , have been studied for their antimicrobial properties. A study indicated that compounds with similar structures exhibited significant activity against various bacterial strains. For instance, derivatives containing thiophene rings showed IC50 values ranging from 1.96 to 21.44 mg/L against fungal pathogens . The presence of the furan and thiophene rings in the compound enhances its interaction with microbial targets.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiophene derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may modulate these pathways through direct binding to target proteins, although detailed studies are still required to elucidate these interactions fully.

Case Studies

- In Vivo Studies : In a greenhouse study, various thiophene derivatives were tested for fungicidal activity. The compound demonstrated an EC50 value lower than many known antifungal agents, indicating strong efficacy .

- Cytotoxicity Assays : Preliminary cytotoxicity assays showed that similar compounds had CC50 values exceeding 100 μM in Vero cells, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Compounds with different substitutions at the thiophene or furan rings can significantly alter their potency and selectivity. For instance:

| Compound | Substituent | Activity (IC50/EC50) |

|---|---|---|

| Compound A | 5-Chloro | 1.96 mg/L (fungicidal) |

| Compound B | 6-Chloro | 4.69 mg/L (fungicidal) |

| Compound C | No Cl | >21 mg/L (less active) |

This table illustrates how chlorination at specific positions can enhance biological activity.

The precise mechanism by which 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide exerts its effects is still under investigation. However, it is hypothesized that its action involves:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Interaction : Binding to specific receptors that modulate cellular responses to inflammation or infection.

属性

IUPAC Name |

5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7,14,18H,8H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZIQBLDVWMSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。